molecular formula C17H17N5O2S2 B11380032 1-(3-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380032
M. Wt: 387.5 g/mol
InChI Key: LJGLBMGSVSGUMT-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a thiadiazole ring, a dihydropyridazine core, and a carboxamide group

Preparation Methods

The synthesis of 1-(3-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Dihydropyridazine Core: The dihydropyridazine core is typically formed through the cyclization of hydrazones with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the dihydropyridazine core using suitable coupling agents and conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-(3-Methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace the propylsulfanyl group.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent or a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(3-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N5O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C17H17N5O2S2/c1-3-9-25-17-20-19-16(26-17)18-15(24)14-13(23)7-8-22(21-14)12-6-4-5-11(2)10-12/h4-8,10H,3,9H2,1-2H3,(H,18,19,24)

InChI Key

LJGLBMGSVSGUMT-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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